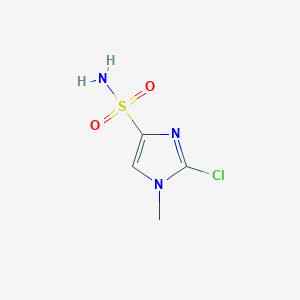
2-Chloro-1-methyl-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-methyl-1H-imidazole-4-sulfonamide is a heterocyclic compound that features an imidazole ring substituted with a chlorine atom at the 2-position, a methyl group at the 1-position, and a sulfonamide group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-methyl-1H-imidazole-4-sulfonamide typically involves the chlorination of 1-methylimidazole followed by sulfonation. One common method includes:
Chlorination: 1-Methylimidazole is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the 2-position.
Sulfonation: The chlorinated product is then treated with a sulfonating agent like chlorosulfonic acid (HSO₃Cl) to introduce the sulfonamide group at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, potentially forming sulfonic acids or sulfinamides.
Coupling Reactions: The imidazole ring can engage in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) with bases like potassium carbonate (K₂CO₃) in solvents like toluene or ethanol.
Major Products:
Substitution: Formation of 2-azido-1-methyl-1H-imidazole-4-sulfonamide or 2-thio-1-methyl-1H-imidazole-4-sulfonamide.
Oxidation: Formation of 2-chloro-1-methyl-1H-imidazole-4-sulfonic acid.
Coupling: Formation of biaryl imidazole derivatives.
Scientific Research Applications
2-Chloro-1-methyl-1H-imidazole-4-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a scaffold for drug design.
Medicine: Explored for its antimicrobial and anticancer properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the chlorine and methyl groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
1-Methylimidazole: Lacks the chlorine and sulfonamide groups, making it less reactive and less versatile in chemical synthesis.
2-Chloro-1H-imidazole: Lacks the methyl and sulfonamide groups, limiting its applications in medicinal chemistry.
4-Sulfonamidoimidazole: Lacks the chlorine and methyl groups, affecting its chemical reactivity and biological activity.
Uniqueness: 2-Chloro-1-methyl-1H-imidazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C4H6ClN3O2S |
|---|---|
Molecular Weight |
195.63 g/mol |
IUPAC Name |
2-chloro-1-methylimidazole-4-sulfonamide |
InChI |
InChI=1S/C4H6ClN3O2S/c1-8-2-3(7-4(8)5)11(6,9)10/h2H,1H3,(H2,6,9,10) |
InChI Key |
ZDLHHERBJCGVNM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


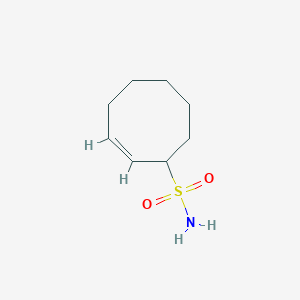
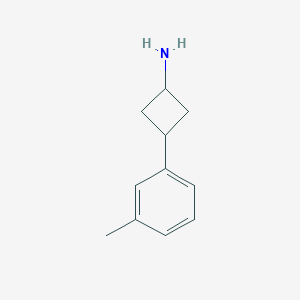
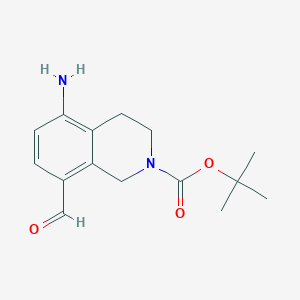
amine](/img/structure/B13251020.png)
![2-[(2,2-Dimethylpropyl)amino]propane-1,3-diol](/img/structure/B13251027.png)
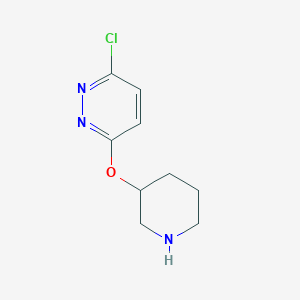

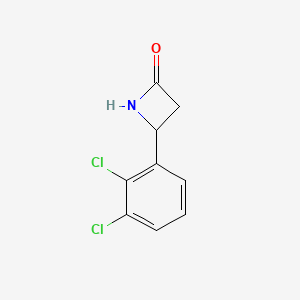
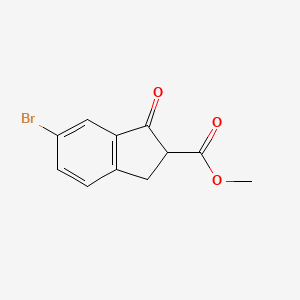
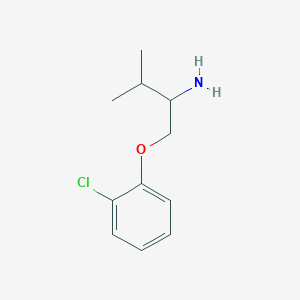
![6-Oxaspiro[2.5]octane-1-carbohydrazide hydrochloride](/img/structure/B13251069.png)


![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol](/img/structure/B13251085.png)
